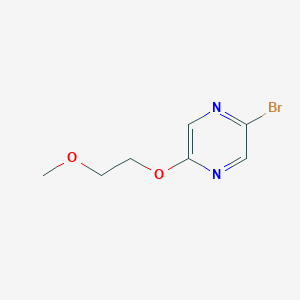

2-Bromo-5-(2-methoxyethoxy)pyrazine

Description

Contextualizing Brominated Pyrazine (B50134) Derivatives in Heterocyclic Chemistry

Brominated pyrazine derivatives are a cornerstone in the field of heterocyclic chemistry due to their utility as synthetic intermediates. guidechem.com The bromine atom, being a good leaving group, readily participates in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. researchgate.net This reactivity allows for the introduction of a wide range of substituents onto the pyrazine core, enabling the creation of diverse molecular libraries for drug discovery and materials science.

The strategic placement of a bromine atom on the pyrazine ring is a key step in the synthesis of many biologically active compounds. For example, brominated pyridines, which are structurally similar to pyrazines, are used as intermediates in the synthesis of complex pharmaceutical agents. innospk.comgoogle.com The versatility of the bromo-group allows for late-stage functionalization, a crucial strategy in modern medicinal chemistry for the rapid optimization of lead compounds.

Significance of Pyrazine Core in Contemporary Chemical Research

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates. imist.manih.gov Its presence can impart favorable physicochemical properties, such as improved metabolic stability and bioavailability. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors. imist.ma

Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov For instance, Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma, features a pyrazine-containing structure. mdpi.com The development of novel pyrazine-based compounds continues to be an active area of research, with the goal of discovering new therapeutic agents for a variety of diseases. The compound 2-Bromo-5-(2-methoxyethoxy)pyrazine, as a functionalized pyrazine, represents a key starting material for the synthesis of such novel bioactive molecules. Its structural motifs are found in precursors to complex molecules, as seen in a patent for IKK-2 inhibitors where a similar phenoxy derivative is synthesized. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(2-methoxyethoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRPMRIKPZZZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformative Chemistry of 2 Bromo 5 2 Methoxyethoxy Pyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C-2 position of the pyrazine (B50134) ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The electron-deficient character of the pyrazine ring generally facilitates the initial oxidative addition step in the catalytic cycle, making 2-halopyrazines excellent substrates for these transformations. nih.gov

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.gov For a substrate like 2-bromo-5-(2-methoxyethoxy)pyrazine, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

The reaction of 2-bromopyridine (B144113) derivatives with various arylboronic acids, catalyzed by systems like Pd(OAc)₂ or Pd(PPh₃)₄ with a suitable base, is well-documented to proceed in good to excellent yields. rsc.orgresearchgate.net The introduction of electron-withdrawing groups on the boronic acid partner generally does not impede the reaction. rsc.org A typical protocol involves reacting the bromopyrazine with an arylboronic acid in the presence of a palladium catalyst and a base such as Na₂CO₃, K₂CO₃, or CsF. nih.govresearchgate.netrhhz.net

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene | ~90 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | CsF | 1,4-Dioxane | ~60-70 |

| 4 | Pyridine-3-boronic acid | XPhosPdG2 / XPhos | K₃PO₄ | THF | ~80-90 |

Table 1: Representative conditions for Suzuki-Miyaura cross-coupling on 2-bromopyrazine (B1269915) systems. Yields are estimates based on reactions with analogous substrates.

Stille, Negishi, and Buchwald-Hartwig Coupling Applications

Beyond the Suzuki reaction, the bromine center is amenable to other important cross-coupling transformations.

Stille Coupling : This reaction pairs the bromopyrazine with an organotin reagent (organostannane) under palladium catalysis. libretexts.orgopenochem.org Stille couplings are valued for their tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a drawback. libretexts.orgnrochemistry.com Reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ and may require additives such as CuI to facilitate the transmetalation step. harvard.educommonorganicchemistry.com

Negishi Coupling : The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org This method is highly effective for coupling with aryl, vinyl, and even alkyl zinc halides, catalyzed by either palladium or nickel complexes. rsc.orgwikipedia.orgchem-station.com The reaction shows broad functional group tolerance and often results in high yields. chem-station.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines. wikipedia.orgyoutube.com For this compound, this would enable the synthesis of various 2-aminopyrazine (B29847) derivatives, which are common scaffolds in pharmaceuticals. wikipedia.org The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide (NaOt-Bu). wikipedia.orgresearchgate.net

| Coupling Reaction | Nucleophilic Partner | Catalyst System | Base | Typical Solvent |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄, CuI | - | DMF, Toluene |

| Negishi | R-ZnCl | Pd(dppf)Cl₂, Ni(acac)₂ | - | THF, DMF |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene, Dioxane |

Table 2: General conditions for Stille, Negishi, and Buchwald-Hartwig reactions on halo-N-heterocycles.

Mechanistic Investigations of Cross-Coupling Processes in Pyrazine Systems

The mechanism for palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. openochem.orgresearchgate.netyoutube.com

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyrazine. This step is typically the rate-determining step. The electron-deficient nature of the pyrazine ring makes the C-Br bond more susceptible to this oxidative addition, often leading to faster reaction rates compared to electron-rich aromatic systems. nih.gov

Transmetalation : The organometallic coupling partner (e.g., from boronic acid, stannane, or zinc reagent) transfers its organic group to the palladium(II) complex, displacing the halide. The facility of this step depends on the specific organometallic reagent and any additives used.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. rhhz.net

In pyrazine systems, side reactions such as debromination can sometimes occur, where the bromine atom is replaced by hydrogen. This is often mitigated by careful selection of the catalyst, ligand, and base. rhhz.net

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems like pyrazine. wikipedia.orgmasterorganicchemistry.com The presence of two electronegative nitrogen atoms withdraws electron density from the ring, making it susceptible to attack by nucleophiles. The bromine atom at the C-2 position is a good leaving group, further facilitating this reaction.

This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent loss of the bromide ion restores the aromaticity of the ring. Strong electron-withdrawing groups, like the pyrazine nitrogens, are crucial for stabilizing the negative charge of the intermediate. wikipedia.orgnih.gov

A variety of nucleophiles can displace the bromine atom, including:

Alkoxides (e.g., NaOMe, NaOEt) to form 2-alkoxypyrazines.

Amines (e.g., piperidine, morpholine) to yield 2-aminopyrazine derivatives. researchgate.net

Thiols (e.g., NaSPh) to produce 2-thioether-substituted pyrazines.

The reactivity in SNAr reactions on halo-heterocycles is often greater than on corresponding halobenzenes, making this a highly efficient method for functionalizing the pyrazine core without the need for a metal catalyst. mdpi.com

Functional Group Interconversions on the Methoxyethoxy Moiety

The 2-methoxyethoxy group, -OCH₂CH₂OCH₃, serves as a stable ether linkage but also offers opportunities for chemical modification. This group can be considered a protected version of a hydroxyethyl (B10761427) group. libretexts.org

The most significant transformation is the cleavage of one of the ether bonds to unmask a hydroxyl group.

Cleavage of the Terminal Methyl Ether : Reagents like boron tribromide (BBr₃) are standard for cleaving aryl methyl ethers and could potentially cleave the terminal methyl group to yield 2-(2-hydroxyethoxy)-5-bromopyrazine. organic-chemistry.org This would reveal a primary alcohol, which is a versatile handle for further derivatization through esterification, etherification, or oxidation.

Cleavage of the Methoxyethoxymethyl (MEM) Ether : The entire methoxyethoxy group can be cleaved under specific conditions. While quite stable, MEM ethers can be removed using Lewis acids like TiCl₄ or ZnBr₂, or with reagents such as cerium(III) chloride (CeCl₃·7H₂O) in acetonitrile. acs.orgagroipm.cn This deprotection would yield 2-bromo-5-hydroxypyrazine, a valuable intermediate for synthesizing other derivatives. The choice of reagent allows for selective deprotection in the presence of other sensitive functional groups. acs.org

These transformations add another layer of synthetic versatility, allowing modifications to be made at a different site from the C-Br bond.

Strategies for Further Derivatization towards Complex Molecular Architectures

The multiple reactive sites on this compound make it an excellent building block for constructing more complex molecules. A synthetic strategy can leverage the differential reactivity of the C-Br bond and the methoxyethoxy side chain.

A common approach would be a sequential functionalization:

Initial Cross-Coupling : The C-Br bond is first functionalized using one of the palladium-catalyzed reactions described in section 3.1. For example, a Suzuki coupling could be used to install a complex aryl or heteroaryl group at the C-2 position. rsc.org

Side-Chain Modification : Following the cross-coupling, the methoxyethoxy group can be modified. For instance, cleavage of the terminal methyl ether would provide a primary alcohol. This alcohol could then be used as a handle to attach other molecular fragments, for example, through esterification to link to another bioactive molecule or through oxidation to an aldehyde for subsequent condensation reactions. nih.govmdpi.com

Further Ring Functionalization : Although less straightforward, it may be possible to introduce additional substituents onto the pyrazine ring itself through methods like C-H activation, though this would require careful optimization to control regioselectivity. mdpi.com

This step-wise approach allows for the controlled and convergent synthesis of diverse and densely functionalized pyrazine derivatives, highlighting the compound's value in creating libraries of molecules for drug discovery and materials science. mdpi.comresearchgate.net

Computational and Theoretical Investigations of Pyrazine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. iiste.org By calculating properties like total energies, electronic states, and energy gaps, DFT can elucidate the effects of different substituents on the pyrazine (B50134) ring. iiste.orgbendola.com For instance, studies on various pyrazine derivatives have successfully used DFT to calculate natural bond orbital (NBO) charges, bond lengths, dipole moments, and heats of formation. semanticscholar.org These calculations are foundational for understanding the molecule's stability, reactivity, and potential interactions.

Theoretical calculations on platinum complexes of pyrazine carboxamide have demonstrated that the stereochemistry and reactivity can be effectively predicted using DFT methods. bendola.com Similarly, investigations into pyrazine Schiff base complexes have employed DFT to optimize geometries, calculate energies, and compute natural atomic charges, which align well with experimental findings. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). bendola.comnih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and electrical transport properties; a smaller gap often implies higher reactivity and easier charge transfer. bendola.commdpi.com

In studies of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations revealed that substituents significantly influence the HOMO-LUMO gap. mdpi.com For example, a derivative with two CF₃ substituents showed a high energy gap (4.93 eV), indicating high stability, whereas a derivative with an SH substituent had the lowest gap (4.21 eV), suggesting it is the most reactive. mdpi.com For pyrido[2,3-b]pyrazine (B189457) derivatives, a compound with a lower energy gap (3.444 eV) was found to have lower hardness and greater softness, correlating with higher reactivity. rsc.org These principles suggest that the bromo and methoxyethoxy substituents on "2-Bromo-5-(2-methoxyethoxy)pyrazine" will similarly dictate its electronic properties and reactivity profile.

The following table summarizes FMO analysis data for a series of related pyrazine derivatives, illustrating how different substituents affect the HOMO-LUMO energy gap and, consequently, the molecule's reactivity.

| Compound Series | Key Substituent Effects on HOMO-LUMO Gap (ΔE) | Implication | Reference |

|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | CF₃ groups increase ΔE (up to 4.93 eV); SH group decreases ΔE (to 4.21 eV). | Electron-withdrawing groups like CF₃ tend to stabilize the molecule, while electron-donating or polarizable groups like SH increase reactivity. | mdpi.com |

| Pyrido[2,3-b]pyrazine Derivatives | Electron-donating groups can lower the ΔE (down to 3.444 eV). | Lower energy gap correlates with greater softness and higher reactivity. | rsc.org |

| Platinum-Pyrazine Carboxamide Complexes | A smaller energy gap reflects easier charge transfer and polarization within the molecule. | The ligand and metal coordination environment dictates the electronic properties. | bendola.com |

Charge Transfer Characteristics within Pyrazine Derivatives

The distribution of electron density and the potential for intramolecular charge transfer (CT) are crucial for understanding a molecule's properties, including its non-linear optical (NLO) potential and reactivity. rsc.orgresearchgate.net Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions, bond strength, and intramolecular CT. rsc.org For pyrazine Schiff base derivatives, NBO analysis has been used to investigate molecular stability and the charge transfer that occurs between donor and acceptor parts of the molecule. rsc.org

Studies on Ag₁₂ nanoclusters with pyrazine demonstrated that NBO analysis, along with other methods like charge decomposition analysis (CDA), can precisely describe the charge transfer interactions between the molecule and the metal cluster. rsc.org In D-A-D (Donor-Acceptor-Donor) compounds featuring pyrazine derivatives, intramolecular charge transfer from the donor (like benzocarbazole) to the acceptor (pyridopyrazine or quinoxaline) was confirmed, with the nature of the acceptor significantly influencing the electronic properties. mdpi.com For "this compound," the electron-withdrawing bromine atom and the electron-donating methoxyethoxy group create a push-pull system that likely facilitates intramolecular charge transfer, a property that could be further quantified using NBO and other computational analyses.

Molecular Modeling and Conformational Analysis

Most pharmacologically active molecules are flexible and can adopt multiple conformations, which significantly impacts their physicochemical properties and biological activity. ijpsr.com Conformational analysis aims to identify the stable conformations of a molecule and understand the energy landscape of its rotational possibilities. ijpsr.com

For "this compound," the methoxyethoxy side chain introduces significant conformational flexibility. Computational studies on similar flexible chains, such as in 2-substituted piperazines with ether linkages, have shown that specific conformations can be stabilized by intramolecular hydrogen bonds. nih.gov DFT calculations on 2-hydrazinopyrazine revealed that different conformers, arising from rotation around single bonds, are in a dynamic equilibrium, with small energy differences between them. rsc.org A thorough conformational analysis of "this compound" would involve rotating the bonds of the side chain to find the lowest energy conformers, which are the most likely to be present and are critical for predicting how the molecule interacts with biological targets.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and determining activation energies. This allows for a detailed understanding of reaction mechanisms at a molecular level. nih.gov For example, the formation of imidazo[1,2-a]pyrazine-3,6-diones has been studied using quantum calculations to elucidate a four-step mechanism involving O-acylation, acyl transfer, intramolecular condensation, and water elimination. nih.gov

These computational methods have also been used to investigate the photostability of pyrazine itself, proposing a mechanism for its radiationless decay that involves multiple electronic states and conical intersections. rsc.org In the context of "this compound," quantum chemical calculations could be used to model its synthesis, such as the final etherification or bromination step, or to predict its metabolic pathways by calculating the activation energies for potential biotransformations. Further quantum computations on related disulfide compounds have confirmed their ability to react via an Sₙ2 mechanism. nih.gov

In Silico Screening and Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Space Exploration

In silico screening and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational strategies for exploring vast chemical spaces and accelerating drug discovery. nih.govresearchgate.net QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. semanticscholar.orgijirset.com

Numerous QSAR studies have been successfully performed on pyrazine derivatives to understand their anticancer, antibacterial, and enzyme inhibitory activities. semanticscholar.orgnih.govjapsonline.comdoaj.org These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build predictive models. semanticscholar.org

For instance, a QSAR study on pyrazine derivatives as antiproliferative agents found a high correlation between experimental and predicted activities, leading to the virtual screening and discovery of new potential candidates. semanticscholar.org Another study on imidazo[1,2-a]pyrazine (B1224502) derivatives used QSAR to create predictive models for their cytotoxic effects against different cancer cell lines. ijirset.com These models can then be used to screen virtual libraries of compounds, like the ZINC database, to identify new potential inhibitors, as was done for PIM-1 kinase inhibitors based on a pyrazine scaffold. japsonline.com This approach allows researchers to prioritize which novel derivatives of compounds like "this compound" should be synthesized and tested, saving significant time and resources.

The table below presents examples of QSAR models developed for different classes of pyrazine derivatives.

| Pyrazine Derivative Class | Biological Activity | Modeling Method | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| Substituted amides of pyrazine-2-carboxylic acids | Cytotoxicity | MLR | Activity is influenced by electronic and structural properties like molecular surface electrostatic potentials and LUMO energy. | nih.gov |

| General pyrazine derivatives | Antiproliferative | MLR, ANN | Models based on NBO charges, dipole moments, and heats of formation showed high predictive power. ANN model was superior to MLR. | semanticscholar.org |

| 8-Amino-imidazo[1,5-a]pyrazine derivatives | BTK inhibition | 3D-QSAR | Steric and hydrophobic interactions were identified as major contributors to enhanced activity. | japsonline.com |

| Imidazo[1,2-a]pyrazine derivatives | Cytotoxicity (HepG-2, MCF-7) | MLR | Established quantitative models to interpret and predict the activity of new derivatives based on physicochemical descriptors. | ijirset.com |

Applications in Advanced Materials Science and Engineering

Building Blocks for Organic Electronic Materials

2-Bromo-5-(2-methoxyethoxy)pyrazine serves as a key monomer in the construction of π-conjugated polymers and oligomers for organic electronic applications. Its electron-accepting pyrazine (B50134) ring allows for the creation of donor-acceptor (D-A) architectures, which are fundamental to the design of high-performance organic electronic materials.

The development of low band gap polymers is crucial for various optoelectronic applications, as it allows for the absorption of a broader range of the solar spectrum. The strong electron-accepting nature of the pyrazine ring in this compound, when combined with a suitable electron-donating comonomer, promotes a significant intramolecular charge transfer. This interaction leads to a lowering of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels and, consequently, a reduction in the polymer's band gap. Researchers can strategically design polymers with targeted band gaps by pairing this pyrazine-based acceptor with donors of varying strengths.

Components in Organic Photovoltaics and Solar Cells

In the realm of organic photovoltaics (OPVs), materials capable of absorbing sunlight and efficiently generating charge carriers are paramount. Donor-acceptor polymers derived from this compound can function as the electron donor material in the active layer of a bulk heterojunction (BHJ) solar cell. The low band gap achievable with these polymers allows for enhanced light harvesting. The methoxyethoxy side chains not only aid in solubility for the fabrication of the active layer but can also influence the morphology of the donor-acceptor blend, which is a critical factor for efficient charge separation and transport, ultimately impacting the power conversion efficiency of the solar cell.

Ligand Design and Coordination Chemistry Based on the Pyrazine Core

Pyrazine (B50134) as a Bridging Ligand in Supramolecular Assemblies and Metal-Organic Frameworks

No data is available on the use of 2-Bromo-5-(2-methoxyethoxy)pyrazine in the formation of supramolecular assemblies or metal-organic frameworks.

Redox-Active Ligands and Their Interaction with Metal Centers

There are no studies on the redox properties of this compound or its potential to form redox-active complexes with metal centers.

Influence of Substituents on Ligand Field Strength and Coordination Geometry

Without synthesized coordination complexes of this compound, there is no experimental or theoretical data on how its substituents affect ligand field strength or coordination geometry.

Application in Catalysis as Supporting Ligands

There is no published research on the application of this compound as a supporting ligand in catalysis.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Functionalization and Polymerization Pathways

The bromine atom on the pyrazine (B50134) ring serves as a versatile handle for a wide array of functionalization reactions, primarily through metal-catalyzed cross-coupling. Future research should systematically explore these pathways to synthesize a library of derivatives with tailored electronic and physical properties.

Cross-Coupling Reactions: Building on established methods for other bromo-aromatic compounds, various palladium- and copper-catalyzed reactions can be applied. acs.org Reactions such as Suzuki-Miyaura (coupling with boronic acids), Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) could introduce a diverse range of substituents. The electron-donating methoxyethoxy group may influence the reactivity of the pyrazine core in these transformations. rsc.org

Polymerization Strategies: A significant avenue for research is the use of 2-Bromo-5-(2-methoxyethoxy)pyrazine as a monomer for synthesizing novel conjugated polymers. Catalyst-transfer polymerization (CTP), particularly using Suzuki-Miyaura or Kumada coupling conditions, offers precise control over molecular weight, dispersity, and even sequence in copolymers. researchgate.net The methoxyethoxy side chain is expected to enhance the solubility of the resulting polymers, facilitating their processing for various applications.

Table 1: Potential Functionalization and Polymerization Reactions

| Reaction Type | Reagent/Catalyst System | Potential Outcome/Properties |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst (e.g., Pd(PPh₃)₄) | Introduction of π-conjugated systems, tuning of optical and electronic properties. |

| Stille Coupling | Organostannanes, Pd Catalyst | Formation of C-C bonds, synthesis of complex monomers and polymers. acs.org |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysis | Creation of rigid, linear structures with potential for optoelectronic applications. acs.org |

| Catalyst-Transfer Polymerization | Grignard reagents/Ni or Pd catalysts | Synthesis of well-defined polymers with controlled architecture and enhanced solubility. researchgate.net |

Integration into Hybrid Organic-Inorganic Systems

The nitrogen atoms of the pyrazine ring and the ether oxygens in the methoxyethoxy side chain present ideal coordination sites for metal ions. This opens up the possibility of integrating this compound or its functionalized derivatives as organic linkers in hybrid materials.

Coordination Polymers and MOFs: Research can be directed towards the self-assembly of this compound with various metal ions (e.g., Zn(II), Cu(II), Cd(II)) to form coordination polymers or metal-organic frameworks (MOFs). acs.org The methoxyethoxy group can play a crucial role in improving the solubility of the precursors and templating the final structure. acs.org These materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or luminescence.

Surface Modification: The compound could be used to functionalize the surface of inorganic nanoparticles (e.g., silica, gold, quantum dots). The pyrazine moiety can anchor to the surface, while the bromo- group remains available for further reactions, creating multifunctional hybrid systems.

Table 2: Potential Hybrid Organic-Inorganic Systems

| Hybrid System | Metal/Inorganic Component | Potential Application |

|---|---|---|

| Metal-Organic Framework (MOF) | Zn(II), Cu(II), Cd(II) | Gas storage, separation, catalysis. acs.org |

| Coordination Cage | Pd(II), Pt(II) | Molecular recognition, drug delivery. acs.org |

| Functionalized Nanoparticles | Gold (Au), Silica (SiO₂) | Sensing, bio-imaging, targeted therapy. |

Advanced Spectroscopic Characterization for Deeper Mechanistic Elucidation

A thorough understanding of the structure-property relationships in materials derived from this compound requires advanced characterization techniques.

In-situ Spectroscopy: To understand polymerization mechanisms and the formation of hybrid materials, in-situ spectroscopic monitoring (e.g., NMR, IR, UV-Vis) of the reaction progress would be invaluable.

Solid-State Characterization: For polymers and hybrid materials, solid-state NMR would elucidate the local environment of atoms and internuclear distances. Grazing-incidence wide-angle X-ray scattering (GIWAXS) would be essential to determine the packing and orientation of polymer chains in thin films, which is critical for applications in electronics. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry techniques, such as GC-MS, can be employed to identify intermediates, byproducts, and final products of functionalization reactions, providing a comprehensive characterization of the chemical processes involved. epa.gov

Table 3: Spectroscopic Techniques and Mechanistic Insights

| Technique | Information Gained |

|---|---|

| 2D NMR (NOESY, COSY) | Conformation and connectivity in complex derivatives and oligomers. |

| GIWAXS | Crystalline structure and molecular orientation in thin films. researchgate.net |

| Time-Resolved Photoluminescence | Excited-state dynamics, charge transfer processes in photoactive materials. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states in hybrid systems. |

Computational Design and Predictive Modeling for Enhanced Materials and Catalysis

Computational chemistry offers powerful tools to predict the properties of yet-to-be-synthesized materials and to guide experimental efforts.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure (e.g., HOMO/LUMO energy levels), predict spectroscopic properties (NMR, UV-Vis), and assess the reactivity of this compound and its derivatives. This can help in pre-screening candidates for specific applications.

Molecular Dynamics (MD) Simulations: For polymers and hybrid systems, MD simulations are crucial for understanding their three-dimensional structure, morphology, and dynamics. researchgate.net For instance, simulations can predict the conformation of polymer chains in solution or the stability of a guest molecule within a MOF cavity. This predictive capability can accelerate the design of materials with optimized performance. researchgate.net

Table 4: Computational Methods and Their Applications

| Method | Predicted Properties | Purpose |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energies, optical absorption spectra. | Guide synthesis, rationalize experimental observations. researchgate.net |

| Molecular Dynamics (MD) | Polymer morphology, binding free energies, diffusion of guests in MOFs. | Predict material performance and stability. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme inhibition, reaction mechanisms in complex environments. | Design of materials for biological or catalytic applications. |

Exploration of Emerging Applications in Functional Materials

The structural features of this compound suggest its utility in a range of advanced functional materials.

Organic Electronics: The pyrazine ring is an electron-deficient system, making its polymers potentially suitable as n-type or ambipolar semiconductors. The methoxyethoxy side chain, known to enhance solubility and influence molecular packing, could lead to materials with high charge carrier mobility, as seen in analogous systems. acs.org This makes them promising for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Sensors: The ability of the pyrazine and ether moieties to coordinate with metal ions or participate in hydrogen bonding makes derivatives of this compound attractive for chemosensors. Changes in optical or electronic properties upon binding with specific analytes (e.g., metal ions, anions) could form the basis of a sensing mechanism. researchgate.net

Catalysis: MOFs or coordination polymers built from this linker could serve as heterogeneous catalysts. The metal nodes can act as catalytic centers, while the organic linker can be functionalized to create specific binding pockets that enhance substrate selectivity.

Table 5: Summary of Potential Applications

| Application Area | Key Material Property | Rationale |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, solution processability. | Electron-deficient pyrazine core combined with solubilizing side chain. acs.org |

| Chemical Sensors | Selective analyte binding, signal transduction. | Coordination sites on pyrazine and ether groups. researchgate.net |

| Heterogeneous Catalysis | Porosity, active metal centers. | Use as a linker in catalytically active MOFs. acs.org |

| Photovoltaics | Tunable bandgap, good film morphology. | Potential for creating donor-acceptor copolymers. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-(2-methoxyethoxy)pyrazine, and how does reagent stoichiometry influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Suzuki cross-coupling. For example, reacting 2,5-dibromopyrazine derivatives with 2-methoxyethanol under basic conditions (e.g., NaH or K₂CO₃) introduces the methoxyethoxy group. Excess dibromopyrazine (1.5–2.0 eq) is often required to minimize di-substitution byproducts .

- Data Insight : Evidence from analogous pyrazine syntheses shows that yields drop below 50% if stoichiometric ratios deviate beyond 1:1.2 (halide:alkoxide) due to competing hydrolysis .

Q. How can NMR spectroscopy distinguish positional isomers in brominated pyrazine derivatives?

- Methodology : and NMR are critical. For this compound, the methoxyethoxy group’s protons resonate as a triplet (δ 3.4–3.7 ppm) due to coupling with adjacent oxyethylene protons. The pyrazine ring’s deshielded protons show distinct splitting patterns: H-3 and H-6 appear as singlets, while H-4 (adjacent to bromine) exhibits a downfield shift (δ 8.2–8.5 ppm) .

- Validation : X-ray crystallography confirms regioselectivity, as seen in related pyrazine structures with dihedral angles >70° between substituents .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent bromine displacement via hydrolysis. Avoid exposure to moisture, as bromopyrazines are prone to degradation; TLC monitoring (silica gel, ethyl acetate/hexane) is recommended every 3 months .

Advanced Research Questions

Q. How do electronic effects of the methoxyethoxy group influence Suzuki cross-coupling reactivity with aryl boronic acids?

- Mechanistic Insight : The electron-donating methoxyethoxy group activates the pyrazine ring at the 5-position, enhancing oxidative addition with Pd catalysts. However, steric hindrance from the substituent reduces coupling efficiency at the 2-position. DFT calculations suggest a 0.3 eV lower activation energy for 5-position coupling compared to 2-position .

- Experimental Design : Use Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS; yields for 5-aryl derivatives typically exceed 70%, while 2-aryl analogs require ligand optimization (e.g., XPhos) .

Q. What computational models predict the photophysical behavior of this compound in solid-state applications?

- Methodology : Time-dependent DFT (TD-DFT) and multiconfigurational wave packet propagation (MCTDH) simulate excited-state dynamics. The bromine atom introduces spin-orbit coupling, increasing intersystem crossing rates and phosphorescence intensity. Predicted phosphorescence lifetimes (τ ≈ 3.2–3.9 eV) align with experimental data for pyrazine in benzene matrices .

- Data Contradiction : Experimental crystal geometries show minimal energy deviation (<0.02 eV) from optimized computational models, but solvent effects (e.g., polar aprotic vs. aromatic) significantly alter emission spectra .

Q. How does the methoxyethoxy group modulate ligand properties in coordination polymers for spintronics?

- Application : The ether-oxygen lone pairs enable chelation with transition metals (e.g., Cr(II)/Cr(III)), facilitating electron transfer to pyrazine ligands. Reduced pyrazine scaffolds exhibit high electrical conductivity (σ > 10² S/cm) and ferrimagnetic ordering below 55 K .

- Experimental Validation : Magnetic susceptibility measurements (SQUID) and EPR spectroscopy confirm antiferromagnetic coupling (J ≈ −15 cm⁻¹) in CrCl₂(pyrazine)₂ analogs. Synchrotron X-ray diffraction reveals ligand-centered electron delocalization .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the hydrolytic stability of bromopyrazines under basic conditions?

- Analysis : shows that this compound is stable in NaHCO₃ (pH 8–9), while reports decomposition in NaOH (pH >10). The methoxyethoxy group’s electron-donating effect stabilizes the ring against hydrolysis at moderate pH but fails under strong base due to SN2 displacement of bromine .

- Resolution : Use buffered conditions (pH 7–9) for reactions involving aqueous bases.

Tables of Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Suzuki coupling yield (5-aryl) | 73–85% | |

| NMR shift (H-4) | δ 8.2–8.5 ppm | |

| Phosphorescence lifetime (τ) | 3.2–3.9 eV | |

| Magnetic coupling (J) | −15 cm⁻¹ (Cr complexes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.